3-Bromo-5-(4-ethylpiperidin-1-ylsulfonyl)pyridine
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Overview
Description
3-Bromo-5-(4-ethylpiperidin-1-ylsulfonyl)pyridine is a chemical compound with the molecular formula C12H17BrN2O2S and a molecular weight of 333.24 g/mol . This compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a 4-ethylpiperidin-1-ylsulfonyl group at the 5-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-ethylpiperidin-1-ylsulfonyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-iodopyridin-2-amine and 4-methylsulfonyl-phenyl boronic acid.
Suzuki Cross-Coupling Reaction: The starting materials undergo a Suzuki cross-coupling reaction to yield the substituted 3-bromopyridin-2-amine intermediate.
Final Product Formation: The intermediate is then further reacted under specific conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(4-ethylpiperidin-1-ylsulfonyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce sulfoxides or sulfones.
Scientific Research Applications
3-Bromo-5-(4-ethylpiperidin-1-ylsulfonyl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4-ethylpiperidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the bromine and sulfonyl groups allows the compound to form strong interactions with various biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-iodopyridin-2-amine: A precursor in the synthesis of 3-Bromo-5-(4-ethylpiperidin-1-ylsulfonyl)pyridine.
4-Methylsulfonyl-phenyl boronic acid: Another precursor used in the synthesis.
Pyridine Derivatives: Compounds with similar pyridine rings but different substituents.
Uniqueness
This compound is unique due to the specific combination of the bromine atom and the 4-ethylpiperidin-1-ylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-bromo-5-(4-ethylpiperidin-1-yl)sulfonylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-2-10-3-5-15(6-4-10)18(16,17)12-7-11(13)8-14-9-12/h7-10H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHHTRXEZGEDOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(CC1)S(=O)(=O)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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